1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group at the first position and two methyl groups at the second and fourth positions, along with a partially saturated ring at the fourth and fifth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole can be synthesized through various methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, often employing catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of imidazole N-oxides.
Reduction: This can convert the compound into fully saturated imidazolines.
Substitution: This involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Imidazolines.
Substitution Products: Halogenated or alkylated imidazoles.
Scientific Research Applications
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
1-Butyl-2,4-dimethyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
73007-05-3 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-butyl-2,4-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C9H18N2/c1-4-5-6-11-7-8(2)10-9(11)3/h8H,4-7H2,1-3H3 |
InChI Key |
AZGSJJJMIIWWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(N=C1C)C |
Origin of Product |
United States |
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